

Chemical structure and properties of L-640035.

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Compound Name:	L 640035				
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An in-depth technical guide to L-640,035, a potent and selective antagonist of contractile prostanoids, designed for researchers, scientists, and drug development professionals.

Introduction

L-640,035, chemically known as 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, is a novel and relatively selective antagonist of the actions of contractile prostanoids on pulmonary smooth muscle.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and pharmacological activity, supported by available preclinical data. The information is intended to facilitate further research and development of this compound for potential therapeutic applications, particularly in respiratory diseases such as asthma.

Chemical Structure and Properties

While a definitive 2D structure or SMILES string for L-640,035 is not readily available in public databases, its chemical name, 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, describes a tricyclic compound with a central thiepin ring fused to two benzene rings, further characterized by a hydroxymethyl group and a sulfone moiety. A CAS number of 77167-93-2 has been associated with this compound.[2]

Chemical Name: 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide[1] CAS Number: 77167-93-2[2]

Synthesis



A detailed, step-by-step synthesis protocol for L-640,035 is not explicitly published. However, a synthetic route for a related compound, 3-Hydroxymethyl-8-nitro-dibenzo[b,f]thiepin-5,5-dioxide, has been described. This synthesis involves the substitution of 8-nitrodibenzo[b,f]thiepin-3-carboxylic acid 5,5-dioxide in a process outlined in a preceding example (Example 6, not detailed in the available abstract). It is plausible that a similar synthetic strategy, starting from the corresponding non-nitrated carboxylic acid precursor, could be employed for the synthesis of L-640,035.

Pharmacological Properties

L-640,035 functions as a potent antagonist of contractile prostanoids, which are key mediators in the pathophysiology of bronchoconstriction.[1]

Mechanism of Action

Prostanoids, such as prostaglandin H2 (PGH2) and thromboxane A2 (TXA2), are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. These lipid mediators then bind to specific G-protein coupled receptors (GPCRs) on the surface of smooth muscle cells, initiating a signaling cascade that leads to muscle contraction. L-640,035 exerts its effect by competitively blocking these prostanoid receptors, thereby preventing the binding of endogenous contractile prostanoids and inhibiting the downstream signaling events that lead to bronchoconstriction.



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Mechanism of action of L-640,035 as a prostanoid antagonist.

In Vitro Activity

Studies on isolated guinea-pig tracheal chains have demonstrated the antagonistic effects of L-640,035 against various contractile prostanoids. The pA2 values, which represent the negative



logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, are summarized below.

Agonist	pA2 Value		
U-44069 (PG Endoperoxide Analogue)	7.0		
Prostaglandin D2 (PGD2)	6.5		
Prostaglandin F2α (PGF2α)	5.9		
5-Hydroxytryptamine (5-HT)	5.2		
Table 1: In Vitro Antagonist Activity of L-640,035 on Guinea-Pig Tracheal Chains.[1]			

L-640,035 did not show significant antagonistic activity against leukotriene D4 or histamine.[1] Schild analysis suggested that the inhibition was generally not competitive, with the exception of PGF2 α .[1] The main metabolite of L-640,035, L-636,499, also exhibited antagonist activity against U-44069 (pA2 6.0) and PGF2 α (pA2 6.0).[1]

In Vivo Activity

The efficacy of L-640,035 has been evaluated in vivo in both guinea pigs and dogs, demonstrating its ability to inhibit induced increases in pulmonary resistance. The ED50 values, representing the dose required to produce a 50% maximal effect, are presented below.



Species	Agonist	Route of Administration	ED50 (mg/kg)
Guinea Pig	U-44069	Intravenous	0.16
Guinea Pig	Leukotriene D4	Intravenous	0.25
Guinea Pig	5-HT	Intravenous	3.4
Guinea Pig	Histamine	Intravenous	> 10
Dog	U-44069	Intravenous	0.85
Dog	Histamine	Intravenous	> 30

Table 2: In Vivo

Inhibitory Activity of L-

640,035 on

Pulmonary

Resistance.[1]

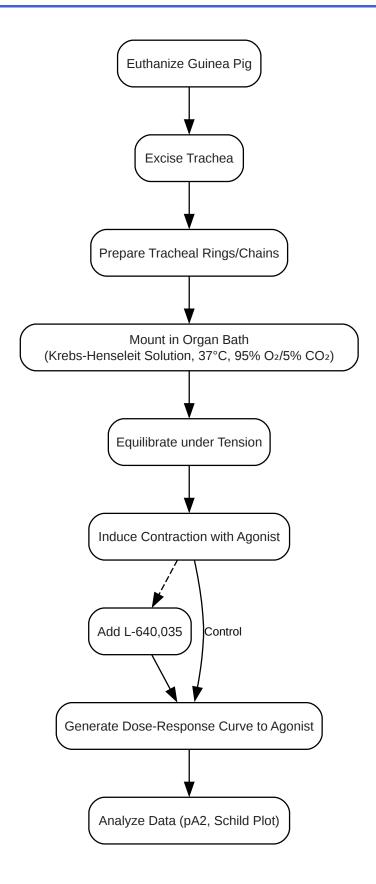
Furthermore, when administered intraduodenally to dogs at doses of 3 and 10 mg/kg, L-640,035 demonstrated a significant and long-lasting inhibition (duration of action > 255 minutes) of the increase in pulmonary resistance induced by intravenous sodium arachidonate. [1]

Experimental Protocols

While the exact detailed protocols for the cited studies are not fully available, the general methodologies can be inferred from standard pharmacological practices.

In Vitro Guinea Pig Tracheal Chain Preparation





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General workflow for in vitro organ bath experiments.

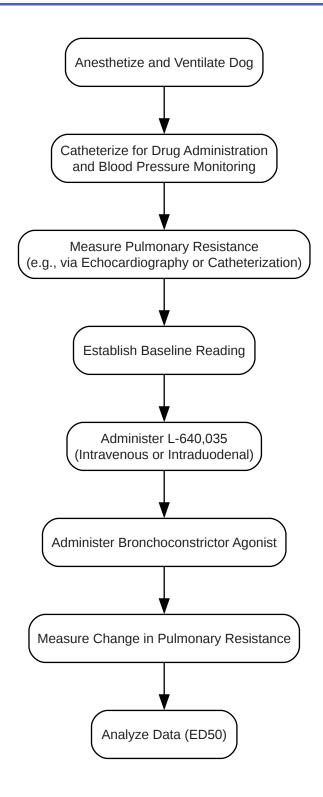


This experimental setup typically involves the following steps:

- Tissue Preparation: Guinea pigs are euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is then cut into rings or a chain of rings.[3][4][5]
- Mounting: The tracheal preparation is suspended in an organ bath containing warmed (37°C) and aerated (95% O2, 5% CO2) Krebs-Henseleit solution. One end is fixed, and the other is attached to a force transducer to measure isometric contractions.[3]
- Equilibration: The tissue is allowed to equilibrate for a period under a set resting tension.
- Experimentation: A contractile agonist is added to the bath to induce a stable contraction.
 Once a stable contraction is achieved, cumulative concentrations of L-640,035 are added to assess its relaxant effect, or the tissue is pre-incubated with L-640,035 before generating a dose-response curve to the agonist.
- Data Analysis: The changes in tension are recorded, and dose-response curves are constructed to calculate parameters like pA2.

In Vivo Measurement of Pulmonary Resistance in Dogs





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General workflow for in vivo pulmonary resistance measurement.

The in vivo assessment of pulmonary resistance generally follows these steps:



- Animal Preparation: Dogs are anesthetized, and catheters are placed for intravenous or intraduodenal drug administration and for monitoring physiological parameters like blood pressure.
- Measurement of Pulmonary Resistance: Pulmonary resistance can be measured using various techniques, including echocardiography to estimate pulmonary vascular resistance based on blood flow velocity or more direct measurements via right heart catheterization.[6]
 [7][8]
- Experimental Procedure: A baseline measurement of pulmonary resistance is established. L-640,035 is then administered, followed by a challenge with a bronchoconstrictor agonist.
- Data Collection and Analysis: The changes in pulmonary resistance are continuously monitored and recorded. The data is then used to determine the dose-dependent inhibitory effect of L-640,035 and to calculate the ED50.

Conclusion

L-640,035 is a potent and selective antagonist of contractile prostanoids with demonstrated efficacy in both in vitro and in vivo preclinical models of bronchoconstriction. Its pharmacological profile suggests its potential as a therapeutic agent for respiratory diseases where prostanoids play a significant pathological role. Further research is warranted to fully elucidate its mechanism of action, establish a detailed safety profile, and explore its therapeutic utility in relevant disease models.

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